molecular formula C11H12N4O B5961320 6-methyl-3-[(2-methylphenyl)amino]-1,2,4-triazin-5(4H)-one

6-methyl-3-[(2-methylphenyl)amino]-1,2,4-triazin-5(4H)-one

Cat. No.: B5961320
M. Wt: 216.24 g/mol
InChI Key: RSOTYHKDQPJEQS-UHFFFAOYSA-N
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Description

6-methyl-3-[(2-methylphenyl)amino]-1,2,4-triazin-5(4H)-one is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-[(2-methylphenyl)amino]-1,2,4-triazin-5(4H)-one typically involves the reaction of 2-methylphenylamine with a suitable triazine precursor under controlled conditions. One common method involves the use of cyanuric chloride as the triazine precursor. The reaction proceeds through nucleophilic substitution, where the amine group of 2-methylphenylamine attacks the electrophilic carbon of cyanuric chloride, leading to the formation of the desired triazine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-[(2-methylphenyl)amino]-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The triazine ring can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted triazine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

6-methyl-3-[(2-methylphenyl)amino]-1,2,4-triazin-5(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 6-methyl-3-[(2-methylphenyl)amino]-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-3-[(2-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one
  • 6-methyl-3-[(2-fluorophenyl)amino]-1,2,4-triazin-5(4H)-one
  • 6-methyl-3-[(2-bromophenyl)amino]-1,2,4-triazin-5(4H)-one

Uniqueness

6-methyl-3-[(2-methylphenyl)amino]-1,2,4-triazin-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the phenyl ring and the triazine core contributes to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

6-methyl-3-(2-methylanilino)-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-7-5-3-4-6-9(7)12-11-13-10(16)8(2)14-15-11/h3-6H,1-2H3,(H2,12,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOTYHKDQPJEQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NN=C(C(=O)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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